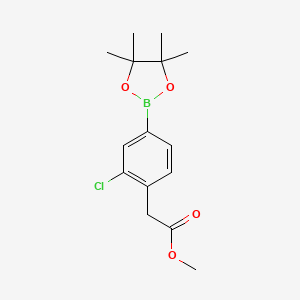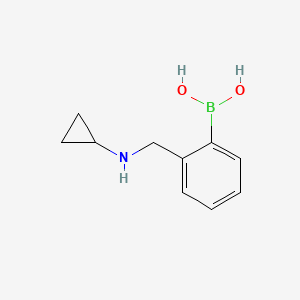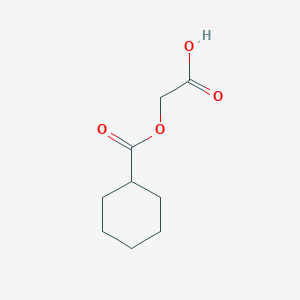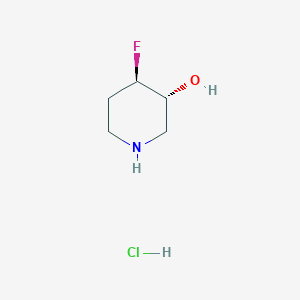
2,2-Difluoropropyl 4-nitrobenzenesulfonate
Vue d'ensemble
Description
2,2-Difluoropropyl 4-nitrobenzenesulfonate is a useful research compound. Its molecular formula is C9H9F2NO5S and its molecular weight is 281.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solvolysis Studies
- Kinetics and Solvolysis : The solvolysis of various benzenesulfonates, including pent-4-enyl p-nitrobenzenesulfonate, demonstrates significant applications in studying solvolysis kinetics in fluorinated alcohols. This type of research contributes to understanding reaction mechanisms in different solvents (Ferber & Gream, 1981).
Chemical Synthesis
- Synthesis of Complex Compounds : The reaction of 4-nitrobenzenesulfonyl chloride with other compounds to synthesize complex structures, such as the five-coordinate complex of Copper(II), demonstrates the role of 4-nitrobenzenesulfonates in facilitating complex chemical synthesis (Sharif et al., 2012).
Chemical Analysis and Sensing
- Detection and Analysis : A study on a chemodosimeter for fluoride, using 4-nitrobenzenesulfonate, highlights the role of such compounds in the development of sensitive detection mechanisms for specific ions (Shweta et al., 2017).
Biological Applications
- Protein Cross-Linking : Research on the synthesis of 2,4-Difluoro-5-nitrobenzenesulfonic acid and its use in protein cross-linking demonstrates the potential biomedical applications of such compounds (Kremer, 1990).
Environmental Chemistry
- Biodegradation Studies : Studies on the utilization of nitrobenzenesulfonates by bacteria as carbon sources illustrate the importance of these compounds in environmental chemistry and biodegradation research (Locher et al., 1989).
Solubility Research
- Solubility Analysis : Research on the solubility of sodium 4-nitrobenzenesulfonate in various solvent mixtures contributes to understanding the solubility characteristics of such compounds, which is crucial for their practical applications (Li et al., 2012).
Analytical Chemistry
- Enhanced Detection Methods : The study of increasing detection responses of estrogens in LC–MS using 4-nitrobenzenesulfonyl chloride highlights the utility of nitrobenzenesulfonates in enhancing analytical detection methods (Higashi et al., 2006).
Safety and Hazards
While specific safety data for 2,2-Difluoropropyl 4-nitrobenzenesulfonate was not found, it’s important to handle all chemicals with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and wash hands and face thoroughly after handling . If in eyes, rinse cautiously with water for several minutes . If skin irritation or rash occurs, get medical advice/attention .
Propriétés
IUPAC Name |
2,2-difluoropropyl 4-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO5S/c1-9(10,11)6-17-18(15,16)8-4-2-7(3-5-8)12(13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPLAIAVLLQTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol](/img/structure/B1456469.png)



![9-(Benzyloxy)-3,4-dihydrobenzo[4,5]thieno[2,3-f][1,4]thiazepin-5(2H)-one](/img/structure/B1456475.png)


![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1456485.png)




